2-(Piperidinomethyl)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

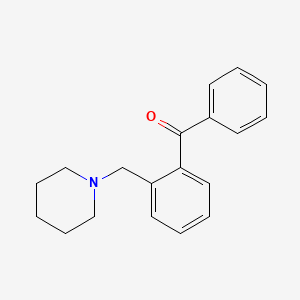

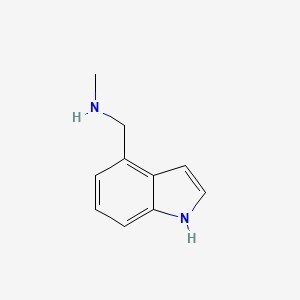

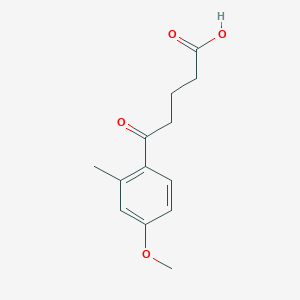

“2-(Piperidinomethyl)benzophenone” is a chemical compound with the molecular formula C19H21NO . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzophenone core with a piperidinomethyl group attached . The molecule contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 307.43 g/mol . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .科学的研究の応用

Photosensitization and Electron Transfer

Research by Kluge and Brede (1998) explored the quenching of the benzophenone triplet by sterically hindered amines, including piperidine derivatives. This study, conducted in various solvents, focused on the formation and decay of ion pairs, providing insights into the behavior of compounds related to 2-(Piperidinomethyl)benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

Influence on Stabilizers in Polypropylene

Allen, Gardette, and Lemaire (1981) investigated the effects of hindered piperidine compounds on the photo-stability of stabilizers like benzophenone in polypropylene. Their findings indicated that these piperidine compounds can significantly influence the photolytic stability of benzophenone-based stabilizers (Allen, Gardette, & Lemaire, 1981).

Migration from Packaging Materials to Food

Pastorelli et al. (2008) conducted a study on the migration of benzophenone from printed paperboard packages to food, considering different plastic films. This research is relevant for understanding the interaction and migration potential of compounds like this compound from packaging materials to food items (Pastorelli et al., 2008).

Photocatalytic Degradation Studies

Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) investigated the photocatalytic degradation of Benzophenone-3, a related compound, providing insights into the degradation pathways and environmental implications of benzophenone derivatives (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Application in Photoinitiators and Sensors

The study of benzophenone's use as a photoinitiator in UV-cured inks and its detection in packaging materials, as researched by Li et al. (2012), is pertinent to understanding the applications of this compound in related fields (Li et al., 2012).

Novel Additives in Polyethylene

Acosta et al. (1996) synthesized novel additives by substituting benzophenone, which provides a context for the potential use of this compound in enhancing the thermal and photo-oxidation resistance of polymers (Acosta et al., 1996).

将来の方向性

Piperidine derivatives, such as “2-(Piperidinomethyl)benzophenone”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

特性

IUPAC Name |

phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWVFNHNCLBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517351 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745718-74-5 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)